MCPA-ethyl
Overview
Description
MCPA-ethyl is a selective, systemic phenoxyacetic herbicide . It is used for the postemergence control of annual and perennial broadleaved weeds in cereals . Its mode of action involves the inhibition of growth in the meristematic region .
Synthesis Analysis
MCPA is an auxin type, selective herbicide with systemic activity, causing disruption of plant hormone responses . It is used for selective control of broadleaf weeds . MCPA is not under patent . A reliable and sensitive method for determination of MCPA in soil by derivatization through p-toluenesulfonic acid and 1,3-dichloro-2-propanol followed by gas chromatographic detection under ECD mode has been established .Molecular Structure Analysis
The molecular formula of MCPA-ethyl is C11H13ClO3 . The molecular weight is 228.672 Da . The structure of MCPA-ethyl was confirmed by various physicochemical properties .Chemical Reactions Analysis
MCPA-ethyl undergoes various chemical reactions. A reliable and sensitive method for determination of MCPA in soil by derivatization through p-toluenesulfonic acid and 1,3-dichloro-2-propanol followed by gas chromatographic detection under ECD mode has been established .Physical And Chemical Properties Analysis
MCPA-ethyl is a solid, white fine powder . It has a weak intrinsic odour . The vapour pressure is 4×10^-4 Pa at 32°C and 4×10^-3 Pa at 45°C . The boiling point is approximately 290°C . The melting point ranges from 120.0 to 120.8°C . The octanol-water partition coefficient is log Pow = 2.7–2.8 at pH 1 at 25°C .Scientific Research Applications
1. Computational Toxicology
- Application : MCPA-ethyl is used in computational toxicology studies to assess potential hazards to individuals living near agricultural fields where it is sprayed .
- Method : Tools used in these studies include ToxNet, T3DB, CTD, EPA data sources, Derek Nexus, and Meteor Nexus . Personal interviews with local residents are also utilized to access the information they received prior to chemical applications .
- Results : MCPA-ethyl contains structural alerts associated with plausible hepatotoxicity . It is a potential groundwater contaminant . A linkage between MCPA’s metabolite, MCP, and genes CLCNKA and CLCNKB could downregulate protein channels associated with kidney salt reabsorption and inner ear potassium recycling, similar to a disease called Bartter syndrome .
2. Herbicide Resistance in Cleavers
- Application : MCPA-ethyl is used as a herbicide in wheat production in China . It is studied for its effectiveness against cleavers (Galium aparine L.), a weed species .
- Method : Cleavers seeds were collected from wheat production fields across Jiangsu Province to evaluate the frequency and distribution of tribenuron-methyl-, bensulfuron-methyl- and halosulfuron-methyl-resistant cleavers .
3. Environmental Persistence
- Application : MCPA-ethyl is studied for its environmental persistence, particularly in aqueous solutions .
- Method : Radiolabelled MCPA acid is used in these studies .
- Results : MCPA acid does not degrade in aqueous solutions buffered at pH 5, 7 and 9 . The half-life of radiolabelled MCPA acid was calculated to be 25.4 days in sterile buffer solution at pH 7 and 25 °C .
4. Pesticide Formulation Analysis
- Application : MCPA-ethyl is used in the simultaneous determination of bromoxynil and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography (RP-HPLC) with UV-Detector .
- Method : The developed method was applied for the detection and quantitation of these pesticides in formulations and raw materials . It was validated according to ICH Guidelines with excellent linearity R² = 0.992 for Bromoxynil and 0.998 for MCPA .
- Results : For Bromoxynil, LOD = 1.57 mg/L and LOQ = 5.22 mg/L while for MCPA the LOD = 1.08 mg/L and LOQ = 3.62 mg/L was found . The proposed method has shown high precision (RSD %) 0.06% and 0.11% for Bromoxynil and MCPA respectively .
5. Environmental Risk Assessment
- Application : MCPA-ethyl is studied for its environmental risks, particularly in relation to its wide usage as an herbicide .
- Method : Research has been done in recent decades to evaluate the environmental risk of MCPA .
- Results : MCPA can be moderately toxic to mammal and aquatic organisms, and relatively less toxic to birds .
6. Biomonitoring Studies
- Application : MCPA-ethyl is used in biomonitoring (BIO) studies in the California Central Valley, including BEST-Pilot and BEST-Expanded to determine exposure and potential hazards to individuals living in close proximity of agricultural fields where pesticides and herbicides are sprayed .
- Method : Personal interviews with local residents were utilized to access the information they received prior to chemical applications .
- Results : Interviews with local residents confirmed no information was received prior to CE and MCPA application to agricultural fields next to residential areas, and therefore no protective measures are implemented .
Safety And Hazards
MCPA-ethyl poses certain safety and hazards risks. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak are advised .
properties
IUPAC Name |
ethyl 2-(4-chloro-2-methylphenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-3-14-11(13)7-15-10-5-4-9(12)6-8(10)2/h4-6H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYDEKFRLSFDMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181480 | |
Record name | MCPA-ethyl [ISO] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
MCPA-ethyl | |
CAS RN |
2698-38-6 | |
Record name | Ethyl 2-methyl-4-chlorophenoxyacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2698-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MCPA-ethyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002698386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MCPA-ethyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409764 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MCPA-ethyl [ISO] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-chloro-o-tolyloxyacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.432 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MCPA-ETHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUS1I4G36I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.